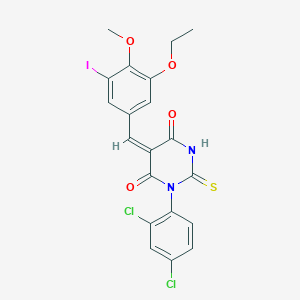
4-(2-oxo-1-pyrrolidinyl)-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-oxo-1-pyrrolidinyl)-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzenesulfonamide, commonly known as TAK-715, is a small molecule inhibitor of p38 MAPK, a protein kinase that plays a crucial role in the regulation of inflammation and immune response. TAK-715 has been extensively studied in scientific research for its potential applications in the treatment of various inflammatory and autoimmune diseases.
Wirkmechanismus
TAK-715 exerts its pharmacological effects by inhibiting the activity of p38 MAPK, a protein kinase that plays a crucial role in the regulation of inflammation and immune response. Inhibition of p38 MAPK activity leads to a reduction in the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation and immune response.
Biochemical and Physiological Effects:
TAK-715 has been shown to exert potent anti-inflammatory effects in vitro and in vivo. Studies have demonstrated that TAK-715 inhibits the production of pro-inflammatory cytokines and chemokines, including TNF-alpha, IL-1beta, IL-6, and MCP-1. In addition, TAK-715 has been shown to reduce the activation of immune cells, such as T cells and macrophages, which play a critical role in the pathogenesis of inflammatory and autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-715 is a potent and selective inhibitor of p38 MAPK, making it an attractive tool for studying the role of p38 MAPK in various biological processes. TAK-715 has been extensively studied in vitro and in vivo, and its pharmacological effects have been well characterized. However, TAK-715 has some limitations for lab experiments, including its relatively short half-life and poor solubility in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for the scientific research on TAK-715. One direction is to further explore the therapeutic potential of TAK-715 in the treatment of various inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis. Another direction is to investigate the potential of TAK-715 as a tool for studying the role of p38 MAPK in the regulation of various biological processes, such as cell differentiation and apoptosis. Additionally, there is a need for the development of more potent and selective p38 MAPK inhibitors with improved pharmacokinetic properties for therapeutic use.
Synthesemethoden
TAK-715 can be synthesized through a multi-step process involving the reaction of 4-bromo-1-naphthylamine with 2-oxo-1-pyrrolidineacetamide, followed by the addition of benzenesulfonyl chloride and tetrahydro-1-naphthylamine. The resulting product is purified through crystallization and recrystallization to obtain TAK-715 in high purity.
Wissenschaftliche Forschungsanwendungen
TAK-715 has been widely studied in scientific research for its potential applications in the treatment of various inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. In vitro and in vivo studies have demonstrated that TAK-715 effectively inhibits p38 MAPK activity, leading to a reduction in the production of pro-inflammatory cytokines and chemokines.
Eigenschaften
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c23-20-9-4-14-22(20)16-10-12-17(13-11-16)26(24,25)21-19-8-3-6-15-5-1-2-7-18(15)19/h1-2,5,7,10-13,19,21H,3-4,6,8-9,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEORXXJYTOMLSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NS(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-oxopyrrolidin-1-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4922841.png)

![4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde](/img/structure/B4922872.png)
![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B4922879.png)
![N-benzyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}ethanamine](/img/structure/B4922888.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B4922896.png)

![4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}-N-(tetrahydro-2H-pyran-4-yl)benzamide](/img/structure/B4922902.png)
![2-[4-oxo-4-(1-piperidinyl)butyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4922911.png)
![N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4922922.png)
![N-(3-acetylphenyl)-4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4922927.png)
![N~1~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4922933.png)

![4-({2-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]phenyl}sulfonyl)morpholine](/img/structure/B4922954.png)